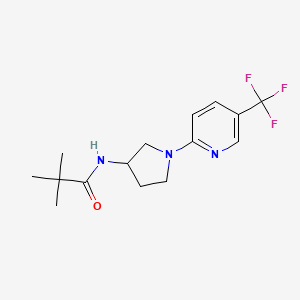
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pivalamide, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. TFP is a membrane-permeable, fluorescent probe that can be used to label proteins and study their interactions in living cells. We will also explore the current scientific research applications of TFP and list future directions for its use in research.
科学的研究の応用
Synthesis and Chemical Reactivity
Research has explored the synthesis and reactivity of trifluoromethyl-substituted pyridinol derivatives, revealing intriguing reaction mechanisms and the potential for novel chemical syntheses. For instance, one study detailed the synthesis of trifluoromethyl-substituted pyridinols through an unusual reaction mechanism, demonstrating their utility as precursors for palladium-catalyzed reactions leading to various pyridine derivatives. This highlights the compound's role in enabling the synthesis of complex molecules with potential applications in material science and pharmaceuticals (Flögel et al., 2004).
Molecular Recognition and DNA Binding
Studies on pyrrole-imidazole polyamides, which share structural motifs with the subject compound, have shown these molecules can sequence-specifically bind to DNA, offering a tool for gene regulation. For example, research on fluorescent, minor groove, and sequence-specific recognition elements in polyamides indicates potential applications in cellular imaging and molecular diagnostics (Chavda et al., 2011). Furthermore, enhancing cellular uptake of these polyamides suggests their applicability in therapeutic interventions targeting gene expression (Meier et al., 2012).
Catalysis and Material Synthesis
Research into heterometallic coordination polymers assembled from trigonal trinuclear blocks indicates the subject compound's relevance in material science, particularly in catalysis and sorption properties. These polymers show promise in applications ranging from gas storage to catalytic processes, highlighting the compound's potential in developing new materials with specialized functions (Sotnik et al., 2015).
Gene Silencing and Disease Treatment
The ability of pyrrole-imidazole polyamides to inhibit gene expression has been investigated as a strategy for treating diseases. For instance, targeting the transforming growth factor-β1 promoter in renal diseases with these polyamides demonstrated significant therapeutic potential, offering a novel approach to disease management and treatment (Matsuda et al., 2011).
特性
IUPAC Name |
2,2-dimethyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O/c1-14(2,3)13(22)20-11-6-7-21(9-11)12-5-4-10(8-19-12)15(16,17)18/h4-5,8,11H,6-7,9H2,1-3H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFJCXABUVJJOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCN(C1)C2=NC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pivalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

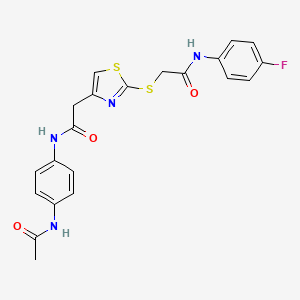

![2-Chloro-1-[3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone](/img/structure/B2392903.png)
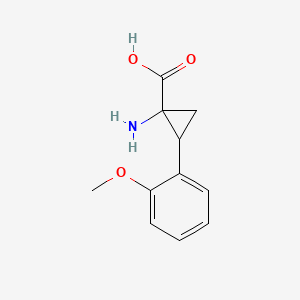
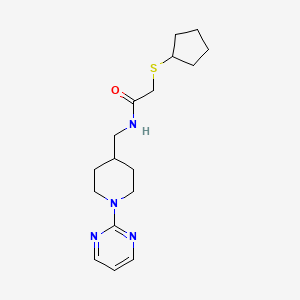
![2-(4-(benzylsulfonyl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2392909.png)
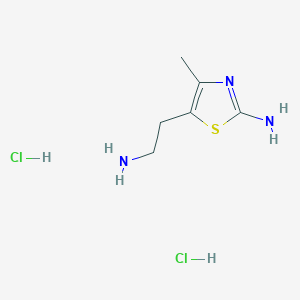
![2-[(5-Fluoro-2-methylanilino)methyl]-6-methoxybenzenol](/img/structure/B2392911.png)
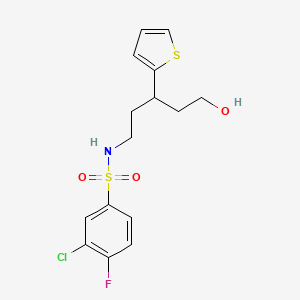
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2392913.png)

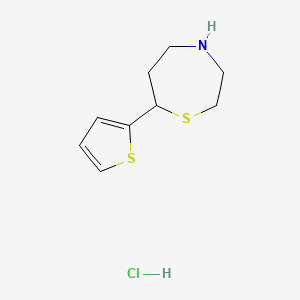
![1-(benzo[d]isoxazol-3-yl)-N-(2-(benzofuran-2-yl)-2-hydroxypropyl)methanesulfonamide](/img/structure/B2392920.png)
![4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2392921.png)